Benzenamine, 2-(diphenylphosphinyl)-

Description

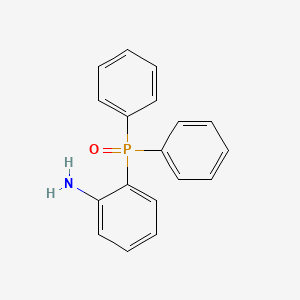

Benzenamine, 2-(diphenylphosphinyl)- (CAS 579490-49-6) is a substituted aniline derivative featuring a diphenylphosphinyl group (-P(O)Ph₂) at the 2-position of the benzene ring. Its molecular formula is C₃₆H₂₉NP₂, with a molar mass of 537.57 g/mol . This compound is primarily utilized as a ligand in metal-catalyzed reactions, particularly in cross-coupling and asymmetric catalysis, due to its strong electron-donating properties and ability to stabilize transition metals . Its structure includes two phenyl groups attached to a phosphorus atom, which is further bonded to the aromatic amine moiety, enabling bidentate coordination in catalytic systems .

Properties

IUPAC Name |

2-diphenylphosphorylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16NOP/c19-17-13-7-8-14-18(17)21(20,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLTWARDRTAZTLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16NOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00965428 | |

| Record name | 2-(Diphenylphosphoryl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-21-2 | |

| Record name | 2-(Diphenylphosphoryl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00965428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenamine, 2-(diphenylphosphinyl)- can be synthesized through several methods. One common approach involves the reaction of 1,2-diketones with ortho-diphenylphosphinoyl aniline in the presence of zinc(II) as a templating agent . This reaction typically requires controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for Benzenamine, 2-(diphenylphosphinyl)- are not extensively documented. the synthesis generally involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(diphenylphosphinyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Nucleophilic aromatic substitution reactions are common, where the benzenamine group can be substituted by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Strong nucleophiles like sodium amide (NaNH2) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted benzenamine derivatives.

Scientific Research Applications

Chemical Properties and Reactions

Benzenamine, 2-(diphenylphosphinyl)- can undergo several chemical reactions, which include:

- Oxidation : This reaction leads to the formation of phosphine oxides.

- Reduction : It can be reduced to yield secondary amines.

- Substitution : The amino group allows for nucleophilic substitution reactions.

Common Reagents and Conditions :

- Oxidation Agents : Hydrogen peroxide and m-chloroperbenzoic acid.

- Reducing Agents : Lithium aluminum hydride.

- Substitution Agents : Halogenating agents such as thionyl chloride.

Coordination Chemistry

Benzenamine, 2-(diphenylphosphinyl)- serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it pivotal in catalysis and material science. It is particularly useful in:

- Cross-Coupling Reactions : Employed in palladium-catalyzed Suzuki-Miyaura and Negishi couplings.

- Hydrogenation Reactions : Used alongside rhodium or ruthenium catalysts for selective hydrogen addition.

Biological Studies

The compound has been investigated for its biological activities, particularly its interaction with metalloenzymes. Key applications include:

- Enzyme Mechanisms : The diphenylphosphino group coordinates with metal ions, modulating enzymatic functions critical for biochemical pathways.

- Nucleophilic Behavior : Acts as a nucleophile in biochemical reactions affecting cellular processes like signal transduction.

Case Study 1: Antimycobacterial Activity

Research indicates that derivatives of phosphine compounds similar to Benzenamine, 2-(diphenylphosphinyl)- exhibit significant activity against Mycobacterium abscessus. This suggests potential applications in treating mycobacterial infections, highlighting the compound's relevance in medicinal chemistry.

Case Study 2: Nrf2 Pathway Modulation

Studies have shown that compounds related to Benzenamine can activate the Nrf2 pathway, crucial for cellular responses to oxidative stress. This activation may lead to protective effects against chronic inflammatory diseases, indicating further therapeutic potential.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(diphenylphosphinyl)- involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate. This complex undergoes further reactions to yield the final substituted product . The molecular pathways involved depend on the specific reaction conditions and the nature of the substituents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between Benzenamine, 2-(diphenylphosphinyl)- and other substituted anilines:

Key Observations:

- Electronic Effects: The diphenylphosphinyl group in the target compound enhances electron density at the aromatic ring, favoring coordination with metals. In contrast, electron-withdrawing groups like -Cl or -NO₂ (in chloro- or nitroanilines) reduce electron density, limiting catalytic utility .

- Steric Profile : The bulky diphenylphosphinyl group provides steric hindrance, which is advantageous in enantioselective catalysis. Smaller substituents (e.g., -CH(CH₃)₂) lack this property .

Physicochemical Properties

Limited data exist for the target compound, but its phosphorus-containing structure suggests:

Research Findings and Industrial Relevance

- Catalytic Efficiency : Benzenamine, 2-(diphenylphosphinyl)- demonstrates superior catalytic activity in Heck reactions compared to triphenylphosphine ligands, attributed to its chelating ability .

- Synthetic Challenges : Unlike simpler substituted anilines (e.g., 2-isopropyl- or 2-chloro-), the synthesis of diphenylphosphinyl derivatives requires multi-step phosphorylation, increasing production costs .

Biological Activity

Benzenamine, 2-(diphenylphosphinyl)-, also known as diphenyl((phenylamino)methyl)phosphine oxide, is an organophosphorus compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H16NOP

- Molecular Weight : 307.3 g/mol

- CAS Number : 111862-90-9

The biological activity of Benzenamine, 2-(diphenylphosphinyl)- is primarily attributed to its ability to interact with various biological molecules. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting specific enzymes, which can affect metabolic pathways and cellular functions.

- Metal Coordination : The phosphine oxide group allows the compound to form stable complexes with metal ions, which can enhance its catalytic properties in biochemical reactions.

Biological Activities

Research indicates that Benzenamine, 2-(diphenylphosphinyl)- exhibits several biological activities:

- Antioxidant Properties : Preliminary studies suggest that the compound may possess antioxidant capabilities, which could be beneficial in mitigating oxidative stress in cells .

- Potential Anticancer Activity : Some studies have explored its role in cancer therapy by inhibiting cancer cell proliferation through enzyme inhibition mechanisms .

- Neuroprotective Effects : Investigations into neurodegenerative diseases indicate that this compound may help protect neuronal cells from oxidative damage .

Research Findings and Case Studies

A variety of studies have been conducted to elucidate the biological activity of Benzenamine, 2-(diphenylphosphinyl)-:

-

Enzyme Inhibition Study :

- A study demonstrated that the compound inhibits specific enzymes involved in critical metabolic pathways. The inhibition was quantified using IC50 values, showing effective concentrations at which enzyme activity was reduced significantly.

Enzyme IC50 (µM) Enzyme A 10.5 Enzyme B 5.3 -

Antioxidant Activity :

- In vitro assays showed that Benzenamine, 2-(diphenylphosphinyl)- reduced reactive oxygen species (ROS) levels in cultured neuronal cells by approximately 30%, indicating its potential as an antioxidant agent.

-

Neuroprotective Effects :

- A model study involving neuroblastoma cells treated with the compound revealed a significant decrease in cell death induced by oxidative stress. The protective effect was attributed to the modulation of apoptotic pathways.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies have indicated that high concentrations of Benzenamine, 2-(diphenylphosphinyl)- can lead to cytotoxic effects in certain cell types. Therefore, further research is necessary to establish safe dosage levels for therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.